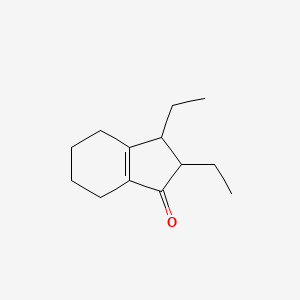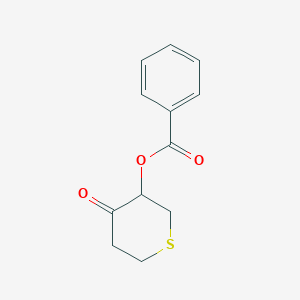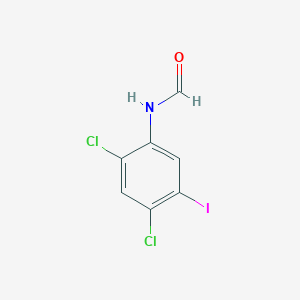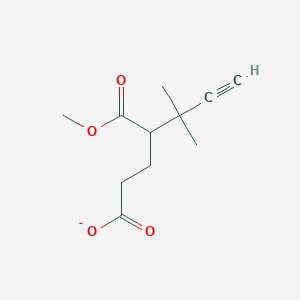![molecular formula C21H25ClN4 B12605352 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride CAS No. 916739-36-1](/img/structure/B12605352.png)
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is a complex organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse biological activities and are utilized in various applications such as dyes, photochromic agents, and fluorescent probes . The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride typically involves a Friedel-Crafts reaction. This reaction is catalyzed by Brönsted acidic ionic liquids and involves the reaction of commercial aldehydes with primary, secondary, or tertiary anilines . The reaction is performed under metal- and solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the same Friedel-Crafts reaction. The use of Brönsted acidic ionic liquids as catalysts allows for high yields (up to 99%) and the reaction can be performed with a broad range of substrates . This method is beneficial for large-scale production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, photochromic agents, and fluorescent probes.
Wirkmechanismus
The mechanism of action of 4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride involves its interaction with various molecular targets. The compound can form DNA adducts, leading to DNA damage and potential anticancer effects . It can also interact with enzymes and proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used as a rubber antioxidant and intermediate for dyes.
Pararosaniline: A dye from the triaminotriphenylmethane family, used in histology and microbiology.
Uniqueness
4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride is unique due to its high solubility in water and its diverse range of applications. Its ability to form DNA adducts and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
916739-36-1 |
|---|---|
Molekularformel |
C21H25ClN4 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
4-[[bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride |
InChI |
InChI=1S/C21H24N4.ClH/c22-19-7-1-16(2-8-19)13-25(14-17-3-9-20(23)10-4-17)15-18-5-11-21(24)12-6-18;/h1-12H,13-15,22-24H2;1H |
InChI-Schlüssel |
ASGGFCKRCFPYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)


![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)

![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)


![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
